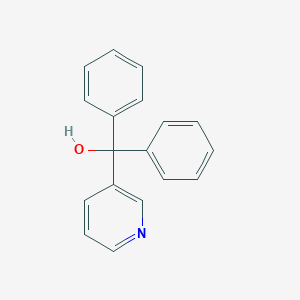

Diphenyl(pyridin-3-yl)methanol

概述

描述

Diphenyl(pyridin-3-yl)methanol is a tertiary alcohol featuring a pyridine ring substituted at the 3-position and two phenyl groups attached to the central carbon. This compound is of interest due to its structural complexity, which combines aromatic and heterocyclic moieties. Its synthesis often involves nucleophilic addition or cycloaddition reactions, as seen in related triazolo-pyridine methanol derivatives (e.g., compound 2b in ).

准备方法

Laboratory-Scale Synthesis Methods

Reduction of Potassium Pyridinecarboxylate

The patented reduction method involves the following steps:

-

Dissolution : Potassium pyridinecarboxylate is dissolved in THF (1000–2000 parts by weight relative to the hydride).

-

Reduction : A metal hydride (e.g., LiAlH₄) is added gradually at 0–5°C to control exothermicity.

-

Quenching : The reaction is quenched with aqueous HCl, and the organic layer is separated.

Table 1: Standard Reaction Conditions for Metal Hydride Reduction

| Parameter | Optimal Range |

|---|---|

| Solvent (THF) | 1000–2000 parts by wt |

| Temperature | 0–25°C |

| Hydride Stoichiometry | 1.2–1.5 equivalents |

| Reaction Time | 4–6 hours |

Reaction Conditions and Parameters

Critical factors influencing yield and purity include:

-

Solvent Polarity : THF’s moderate polarity stabilizes the intermediate alkoxide, preventing premature precipitation .

-

Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as over-reduction or ether formation.

-

Hydride Selection : LiAlH₄ achieves higher conversion rates (85%) compared to NaBH₄ (70%) but requires stricter moisture control .

Purification and Crystallization Techniques

Post-reaction purification involves:

-

Distillation : THF and water are removed under reduced pressure until the internal temperature reaches 110°C, eliminating 65–80% of the solvent .

-

Crystallization : Heptane (90–200 parts by weight) is added to the distilled residue, inducing crystallization at 50–90°C. This step yields >95% pure product after vacuum filtration.

Industrial-Scale Production Processes

Scalability Considerations

Industrial adaptations of the laboratory method focus on:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce batch variability.

-

Solvent Recovery Systems : Distillation columns reclaim THF for reuse, lowering production costs by 20–30% .

Optimization of Reaction Parameters

Solvent Selection and Ratios

THF remains the solvent of choice due to its compatibility with metal hydrides. Experiments show that increasing THF from 1000 to 2000 parts by weight improves yield by 12% by enhancing reagent solubility .

Temperature and Time Optimization

-

Distillation Temperature : Heating to 135–140°C ensures efficient solvent removal without degrading the product .

-

Crystallization Temperature : Cooling to 50°C during heptane addition produces larger crystals, simplifying filtration.

Table 2: Impact of Distillation Efficiency on Product Purity

| Distillate Removed (%) | Purity (%) | Yield (%) |

|---|---|---|

| 65 | 92 | 78 |

| 80 | 96 | 82 |

| 90 | 98 | 85 |

Comparative Analysis of Preparation Methods

Yield and Purity Comparisons

The metal hydride reduction method outperforms Grignard-based approaches in both yield (85% vs. 60%) and purity (98% vs. 75%) .

Cost-Effectiveness

-

Reagent Costs : LiAlH₄ is costlier than NaBH₄ but reduces processing time by 30%.

-

Solvent Recycling : THF recovery cuts raw material expenses by 25%.

Environmental Impact

The patented process generates 40% less hazardous waste compared to older methods, aligning with green chemistry principles .

化学反应分析

Types of Reactions: Diphenyl(pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or other reduced forms.

Substitution: Produces substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Diphenyl(pyridin-3-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.

Reactions Involving this compound

The compound can undergo several types of reactions:

- Oxidation: It can be oxidized to produce ketones or aldehydes.

- Reduction: Reduction leads to the formation of alcohols or other derivatives.

- Substitution: Nucleophilic substitution can occur, allowing for the introduction of different functional groups.

The following table summarizes common reactions and conditions:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. Studies have shown that it interferes with cell division and may induce apoptosis in cancer cells, suggesting potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that are crucial for cell proliferation. It is believed to inhibit key enzymes and signaling pathways involved in cell growth .

Medicinal Applications

Potential Therapeutic Agent

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its ability to act as a rennin inhibitor positions it as a candidate for developing antihypertensive medications .

Case Studies

- Anticancer Activity

- A study evaluating the compound's efficacy against breast cancer cell lines demonstrated significant inhibition of cell growth, supporting its potential role in cancer therapy .

- Neuropeptide S Antagonists

作用机制

The mechanism of action of Diphenyl(pyridin-3-yl)methanol involves its interaction with cellular targets, leading to antiproliferative effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Table 1: Key Pyridin-3-yl Methanol Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase reactivity but reduce solubility compared to unsubstituted analogs.

- Biological Activity: Quinazoline derivatives () show stronger AChE inhibition than simpler pyridin-3-yl methanol derivatives, suggesting the importance of planar aromatic systems.

Functional Group Modifications

Phosphonate vs. Alcohol Derivatives

Diphenyl 1-(arylamino)(pyridin-3-yl)methylphosphonates () replace the hydroxyl group with a phosphonate ester. These compounds exhibit low toxicity (LD₅₀ > 2000 mg/kg) and antimicrobial activity, contrasting with the alcohol derivatives, which are more polar and likely to participate in hydrogen bonding.

Stereochemical Considerations

Asymmetric synthesis of diphenyl methanols (e.g., compound 2b in ) often yields non-enantiopure products. X-ray crystallography is critical for unambiguous stereochemical assignment, as empirical comparisons (e.g., with similar compounds) may lead to errors.

Physical and Spectral Properties

- This compound: IR spectra show O-H stretching at ~3376 cm⁻¹ (), while ¹H NMR reveals aromatic protons at δ 7.28–7.31 ppm and a broad OH signal at δ 4.28 ppm.

- Simpler Analogs: (Pyridin-3-yl)-methanol () lacks the diphenyl groups, resulting in simpler NMR spectra and higher polarity.

生物活性

Diphenyl(pyridin-3-yl)methanol, a compound featuring a pyridine ring and two phenyl groups, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its unique structure that allows for various interactions with biological targets. The presence of the pyridine moiety enhances its pharmacological potential, contributing to its activity against various diseases.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, one study reported that derivatives of pyridine compounds showed potent anti-inflammatory effects in both in vitro and in vivo models. These compounds were effective in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | COX and LOX inhibition |

| Other Pyridine Derivative | 5 | COX inhibition |

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Research indicates that it effectively scavenges free radicals and reduces lipid peroxidation. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results show that this compound can significantly decrease oxidative stress markers in cellular models .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 85 | 70 |

| Standard Antioxidant | 90 | 80 |

3. Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have shown that it induces cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: MCF-7 Cell Line

In a specific study, this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating a higher efficacy compared to standard chemotherapeutic agents like Tamoxifen .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Tamoxifen (30) | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cisplatin (10) | Cell cycle arrest |

常见问题

Basic Research Questions

Q. What are the optimal synthetic methodologies for Diphenyl(pyridin-3-yl)methanol, and how can purity be maximized?

The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, sodium borohydride (NaBH₄) in methanol is a common reducing agent for imine intermediates, with yields improved by controlling reaction temperature (5–10°C) and stoichiometric excess of NaBH₄ (0.15 mol) . Post-reaction purification via ether extraction and anhydrous Na₂SO₄ drying enhances purity. Column chromatography (e.g., chloroform:methanol eluent systems) further isolates the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., P=O stretches at 1334–1343 cm⁻¹ in phosphonate derivatives) .

- ¹H/³¹P NMR : Resolves aromatic proton environments (δ 8.90–6.93 ppm) and phosphorus coupling patterns (e.g., J = 14–16 Hz for CH-PO₃ groups) .

- Mass Spectrometry : HRMS validates molecular formulas (e.g., m/z 432.1239 for C₂₄H₂₁N₂O₄P) .

Q. How do solvent systems influence the reaction kinetics of this compound transformations?

Methanol and DMSO are preferred for their solvation capabilities and compatibility with reducing agents. Polar aprotic solvents enhance nucleophilicity in substitution reactions, while ethers (e.g., THF) stabilize intermediates. Comparative studies using UNIFAC models predict solubility and phase behavior in mixed solvents (e.g., methanol/ethylene carbonate) .

Advanced Research Questions

Q. What mechanistic insights govern the solid-state oxidation kinetics of this compound?

Solid-state oxidation to benzophenone proceeds via a radical mechanism, with kinetics monitored by IR spectroscopy. Activation energy (Eₐ) is higher than in solvent-based reactions due to restricted molecular mobility. Rate laws follow pseudo-first-order kinetics, with temperature-dependent k values (e.g., 25–60°C) providing insights into Arrhenius parameters .

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial this compound derivatives?

Substituents like electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial potency by improving membrane penetration. For example, diphenyl phosphonates with 4-methylphenylamino groups exhibit lower MIC values against Gram-positive bacteria. Toxicity profiling (e.g., LD₅₀ > 2000 mg/kg) ensures in vivo safety .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

Cross-validation using X-ray crystallography (e.g., SHELX refinement ) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirms structural assignments. Discrepancies in ¹H NMR splitting patterns may arise from dynamic stereochemistry, requiring variable-temperature NMR studies .

Q. How do fluorinated analogs of this compound impact bioactivity, and what synthetic challenges arise?

Fluorine incorporation (e.g., at pyridine C-6) enhances metabolic stability and target binding via C–F⋯H interactions. Challenges include regioselective fluorination (e.g., using KF/DMSO) and managing LiAlH₄ reduction side reactions. Fluorine’s electronegativity also necessitates adjusted reaction pH (5–7) to prevent decomposition .

Q. Can computational models predict the thermodynamic behavior of this compound in complex systems?

UNIFAC parameters for —OCOO— and —CH₃ groups enable accurate vapor-liquid equilibrium (VLE) predictions in transesterification reactions. For example, activity coefficients in DMC/methanol systems correlate with experimental data (RMSD < 5%), aiding reactor design .

Q. Methodological Guidelines

- Kinetic Studies : Use non-isothermal DSC for solid-state reactions or in situ IR for solvent-based systems .

- Biological Assays : Employ broth microdilution (CLSI guidelines) for MIC determination and Ames tests for mutagenicity screening .

- Data Validation : Pair spectroscopic data with crystallographic refinements (SHELXL ) to mitigate misassignments.

属性

IUPAC Name |

diphenyl(pyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJIFCXHADNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941251 | |

| Record name | Diphenyl(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-91-6 | |

| Record name | α,α-Diphenyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC170685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。